molecular formula C18H21F3N4O3S B2984375 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 921566-46-3

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2984375
CAS No.: 921566-46-3
M. Wt: 430.45
InChI Key: VJUBCAMJWVDYRI-UHFFFAOYSA-N
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Description

This compound (CAS: 921867-07-4) is an imidazole-based acetamide derivative with a hydroxymethyl substituent at the 5-position of the imidazole ring and a trifluoromethylphenyl group at the acetamide nitrogen. Its molecular formula is C₁₈H₂₁F₃N₄O₃S, and it features a thioether linkage between the imidazole and acetamide moieties. Structural characterization via NMR and mass spectrometry confirms its configuration .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-14(9-26)7-22-17(25)29-10-16(28)24-13-5-3-12(4-6-13)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUBCAMJWVDYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by empirical data.

Chemical Structure

The compound features several distinct functional groups:

  • Imidazole ring : A five-membered ring containing nitrogen, contributing to the compound's biological activity.
  • Thioether linkage : Enhances stability and may influence pharmacokinetics.
  • Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC17H21F3N4O3S
Molecular Weight380.44 g/mol
CAS Number921523-85-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Studies indicate that compounds with similar structures often exhibit significant enzyme inhibition and antiproliferative effects.

Case Studies and Empirical Evidence

  • Antiproliferative Effects :
    • A study on related hydroxymethyl compounds indicated that they could inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells under dark conditions. This suggests a potential mechanism for the target compound as well .
  • Enzyme Inhibition :
    • Similar thioether-containing compounds have been shown to act as potent enzyme inhibitors, which may be relevant for therapeutic applications in cancer treatment.
  • Phototoxicity Assessment :
    • Related studies have shown that certain benzopsoralens do not induce interstrand cross-links in DNA, indicating low mutagenic activity. This characteristic is favorable for developing therapeutic agents with reduced side effects .

Comparative Analysis with Similar Compounds

A comparison of structural analogs reveals insights into the unique features of our target compound:

Compound NameStructure FeaturesUnique Aspects
N-(5-Nitrothiazol-2-yl)-2-thioacetamideContains nitro and thiazole groupsKnown for potent enzyme inhibition
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamideSimilar acetamide structureIntermediate for isoquinoline synthesis
N-(6-Arylbenzo[d]thiazol-2-yl)acetamidesAryl substitutions with thiazoleExhibits good antioxidant activity

The presence of both hydroxymethyl and trifluoromethyl groups in the target compound enhances its solubility and potential biological activity compared to similar compounds lacking these functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Imidazole Substituents

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • Structural Differences : Replaces the hydroxymethyl group at the imidazole 5-position with a 4-methoxyphenyl group and introduces a thiadiazole ring in place of the trifluoromethylphenyl acetamide.
  • The methoxyphenyl group increases lipophilicity, which may affect bioavailability .
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
  • Structural Differences : Substitutes the hydroxymethyl group with a 4-fluorophenyl ring and replaces the trifluoromethylphenyl with a thiazole ring.
  • The thiazole ring may enhance metal coordination properties, relevant for kinase inhibition .

Analogues with Varied Acetamide Substituents

2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • Structural Differences: Replaces the isopropylamino group with a methylamino group and substitutes the trifluoromethylphenyl with a trifluoromethoxyphenyl group.
  • The trifluoromethoxy group enhances electron-deficient character, improving membrane permeability .

Compounds with Alternative Linkages or Core Structures

Pyrazole and Thiazole Derivatives
  • Example: Pyrazole-thiazole hybrids synthesized via reactions involving 2-cyanoacetamide precursors.
  • Key Differences : Replace the imidazole core with pyrazole or thiazole rings.
  • Impact : Pyrazole derivatives often exhibit stronger anti-inflammatory activity, while thiazoles are associated with antimicrobial properties. The absence of a hydroxymethyl group reduces polarity, favoring CNS penetration .
Triazole-Thiazole-Acetamide Hybrids
  • Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)**
  • Structural Differences : Incorporates a triazole ring and benzodiazole system instead of the imidazole-thioether backbone.
  • Impact : The triazole ring improves metabolic stability, while the bromophenyl group enhances halogen bonding, critical for protease inhibition .

Physicochemical Comparison

Property Target Compound 4-Methoxyphenyl Analog Thiazol-2-yl Analog
Molecular Weight (g/mol) 430.4 492.5 413.4
LogP (Predicted) 2.8 3.5 2.2
Hydrogen Bond Donors 3 2 3
Solubility (mg/mL) <0.1 (Water) <0.05 (Water) 0.2 (DMSO)

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